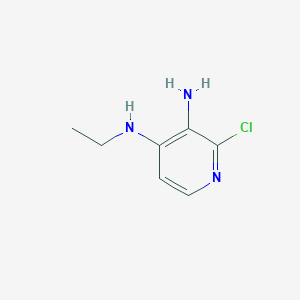

2-Chloro-N4-ethylpyridine-3,4-diamine

Übersicht

Beschreibung

2-Chloro-N4-ethylpyridine-3,4-diamine is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol . It is characterized by the presence of a chloro group at the second position and an ethyl group at the N4 position of the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N4-ethylpyridine-3,4-diamine typically involves the chlorination of N4-ethylpyridine-3,4-diamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the second position of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agent used.

Reduction Reactions: Reduction of this compound can lead to the formation of corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted pyridine derivatives, while oxidation can produce pyridine N-oxides .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

Intermediate in Drug Synthesis

2-Chloro-N4-ethylpyridine-3,4-diamine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting different biological pathways. For instance, derivatives of this compound have been explored for their potential activity against specific diseases, including cancer and infectious diseases.

Biological Activity Studies

Research has indicated that this compound exhibits promising biological activities. Studies have investigated its interactions with biomolecules, revealing its potential as a ligand for metal ions and enzymes. This interaction can influence various biochemical pathways, suggesting its utility in drug design and development.

Agrochemical Applications

Pesticide Development

The compound is also utilized in the synthesis of agrochemicals, particularly pesticides. Its ability to interact with biological systems makes it a candidate for developing new formulations that can effectively target pests while minimizing environmental impact. Research has focused on modifying the compound to enhance its efficacy and reduce toxicity to non-target organisms.

Material Science

Polymer Chemistry

In material science, this compound has been explored for its potential use in polymer chemistry. Its functional groups allow it to act as a building block for synthesizing new polymers with specific properties. These polymers can be tailored for applications in coatings, adhesives, and other industrial materials.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Drug Synthesis | Demonstrated the compound's role as an intermediate in synthesizing anti-cancer agents with improved potency. |

| Study B | Biological Activity | Showed that the compound interacts with specific enzymes, suggesting potential therapeutic applications. |

| Study C | Agrochemical Development | Developed a new pesticide formulation based on this compound that exhibited enhanced efficacy against target pests while being less harmful to beneficial insects. |

| Study D | Polymer Development | Investigated the use of this compound in creating novel polymers with desirable mechanical properties for industrial applications. |

Wirkmechanismus

The mechanism of action of 2-Chloro-N4-ethylpyridine-3,4-diamine involves its interaction with specific molecular targets. The chloro group at the second position and the ethyl group at the N4 position of the pyridine ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-N4-methylpyridine-3,4-diamine: Similar structure but with a methyl group instead of an ethyl group at the N4 position.

2-Chloro-N4-propylpyridine-3,4-diamine: Similar structure but with a propyl group at the N4 position.

2-Bromo-N4-ethylpyridine-3,4-diamine: Similar structure but with a bromo group instead of a chloro group at the second position.

Uniqueness: 2-Chloro-N4-ethylpyridine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloro group at the second position and the ethyl group at the N4 position makes it a valuable compound for various synthetic and research applications .

Biologische Aktivität

2-Chloro-N4-ethylpyridine-3,4-diamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, drawing on diverse research findings.

This compound has the molecular formula and is characterized by a chloro substituent at the 2-position and an ethyl group at the N4 position of the pyridine ring. The synthesis typically involves chlorination of N4-ethylpyridine-3,4-diamine using chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selectivity .

Synthetic Route Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Chlorination | Thionyl chloride or phosphorus pentachloride | Inert solvent (e.g., dichloromethane) | High purity through recrystallization |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The chloro group enhances binding affinity, while the ethyl group contributes to selectivity. This compound can inhibit enzyme activity by binding to active or allosteric sites, modulating enzymatic functions .

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

1. Antimicrobial Activity

Studies have shown that various derivatives of pyridine compounds exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated effectiveness against a range of microorganisms such as Escherichia coli and Staphylococcus aureus .

2. Enzyme Inhibition

The compound has been investigated for its potential to inhibit enzymes linked to inflammatory diseases and cancer. It has been shown to affect Edg receptors, which are involved in various pathological conditions including rheumatoid arthritis and cancer .

3. Cytotoxic Effects

Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. Research into similar compounds indicates potential for antitumor activity .

Case Studies

A notable study explored the synthesis and biological evaluation of related pyridine derivatives, revealing their significant antimicrobial activity against multiple pathogens. Compounds structurally similar to this compound were found to be effective against Klebsiella pneumoniae and Candida albicans, suggesting a promising avenue for further investigation into this compound's efficacy .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 2-Chloro-N4-methylpyridine-3,4-diamine | Methyl instead of ethyl group | Moderate antimicrobial activity |

| 2-Bromo-N4-ethylpyridine-3,4-diamine | Bromo instead of chloro group | Variable activity depending on bromination |

| 2-Chloro-N4-propylpyridine-3,4-diamine | Propyl instead of ethyl group | Potentially enhanced lipophilicity |

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The chlorine atom at position 2 acts as a leaving group, making the compound susceptible to nucleophilic substitution under specific conditions.

Key Reactions:

-

Amination: Reacts with primary or secondary amines (e.g., methylamine, aniline) in polar aprotic solvents like DMF or DMSO, yielding 2-amino-N⁴-ethylpyridine-3,4-diamine derivatives. Sodium hydride or potassium carbonate is typically used as a base to deprotonate the nucleophile .

-

Thiolation: Treatment with thiols (e.g., ethanethiol) in the presence of thiourea or sodium sulfide produces 2-thioether analogs .

Example:

Oxidation and Reduction

The amino and pyridine groups participate in redox reactions:

Oxidation

-

N-Oxide Formation: Reaction with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) oxidizes the pyridine nitrogen, forming N-oxide derivatives. This modifies electronic properties, enhancing solubility and bioactivity .

-

Amine Oxidation: Under strong oxidative conditions (e.g., KMnO₄), the primary amine at position 3 may oxidize to a nitro group, though steric hindrance from the ethyl group could limit this pathway.

Reduction

-

Ring Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative, altering conformational flexibility and biological interactions .

Cyclization Reactions

The 3,4-diamine motif enables cyclization to form fused heterocycles:

Triazole Formation:

Under nitration conditions (HNO₃/H₂SO₄), the compound undergoes cyclization to yield 1H- triazolo[4,5-c]pyridine derivatives. This reaction is analogous to reported transformations in substituted 3,4-diaminopyridines .

Example Pathway:

Electrophilic Aromatic Substitution

The electron-rich pyridine ring facilitates electrophilic substitution at position 5 or 6, though steric effects from the ethyl group may direct regioselectivity:

Nitration:

Reaction with nitrating agents introduces a nitro group, predominantly at position 5, due to the para-directing effect of the amino groups.

Halogenation:

Bromine or iodine can be introduced using N-bromosuccinimide (NBS) or iodine monochloride (ICl), respectively.

Comparative Reactivity with Analogous Compounds

Data Table: Documented Reaction Conditions and Outcomes

Eigenschaften

IUPAC Name |

2-chloro-4-N-ethylpyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-2-10-5-3-4-11-7(8)6(5)9/h3-4H,2,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKAATGTQVWBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=NC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025509-12-9 | |

| Record name | 2-chloro-N4-ethylpyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.